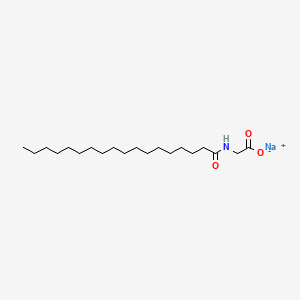

Sodium stearoyl glycinate

Description

Sodium stearoyl glycinate (C₁₈H₃₅NNaO₃) is an amino acid-derived anionic surfactant synthesized via the Schotten-Baumann reaction, where stearic acid (C18:0) is coupled with glycine and neutralized with sodium hydroxide . These surfactants are prized for their biodegradability, mildness, and high foaming capacity, making them suitable for personal care and industrial applications .

Properties

CAS No. |

41489-14-9 |

|---|---|

Molecular Formula |

C20H38NNaO3 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

sodium;2-(octadecanoylamino)acetate |

InChI |

InChI=1S/C20H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24;/h2-18H2,1H3,(H,21,22)(H,23,24);/q;+1/p-1 |

InChI Key |

YVZQQYAFKGUHJV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearoyl glycinate can be synthesized through the esterification of stearic acid with glycine, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product without unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves batch or continuous processes. Batch processes are suitable for smaller quantities and a wider range of products, while continuous processes are more efficient for large-scale production. Reactor design is crucial to ensure high-quality emulsifiers .

Chemical Reactions Analysis

Types of Reactions: Sodium stearoyl glycinate primarily undergoes saponification, esterification, and hydrolysis reactions. These reactions are essential for its function as a surfactant.

Common Reagents and Conditions:

Saponification: Involves the reaction of stearic acid with sodium hydroxide, resulting in the formation of sodium stearate and glycerol.

Esterification: Stearic acid reacts with glycine in the presence of a catalyst to form this compound.

Hydrolysis: this compound can be hydrolyzed back into stearic acid and glycine under acidic or basic conditions

Major Products: The primary products of these reactions include sodium stearate, glycerol, and this compound itself .

Scientific Research Applications

Sodium stearoyl glycinate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier and surfactant in various chemical formulations.

Biology: Employed in the solubilization of membrane proteins and other biological molecules.

Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.

Industry: Commonly used in the cosmetic and personal care industries for its ability to improve the texture and stability of products such as creams, lotions, and shampoos

Mechanism of Action

The mechanism of action of sodium stearoyl glycinate is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of different phases in a formulation. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization .

Comparison with Similar Compounds

Sodium Stearoyl Glycinate vs. Sodium Cocoyl Glycinate

Chain Length and Composition :

Sodium cocoyl glycinate is derived from coconut oil, yielding a mixture of acyl chains (predominantly C12–C14), whereas this compound has a homogeneous C18 chain. Mixed-chain surfactants like cocoyl glycinate exhibit superior surface activity due to synergistic packing in micelles, resulting in lower critical micelle concentration (CMC) values. For example:Compound CMC (mmol/L) Surface Tension (mN/m) Sodium cocoyl glycinate 0.21 33 Sodium lauroyl glycinate 12.0 36–38 This compound* ~0.1–0.5 (estimated) ~30–32 (estimated)

This compound vs. Sodium Lauroyl Sarcosinate

- Functional Groups: Sarcosinate surfactants contain an N-methyl glycine backbone, whereas glycinates lack methylation. Property Sodium Lauroyl Sarcosinate this compound CMC (mmol/L) 14.3 ~0.1–0.5 (estimated) pH Stability Stable at acidic pH Stable at neutral pH Skin Irritation Low Very low Sarcosinates are more tolerant to acidic formulations (e.g., shampoos), while glycinates excel in neutral pH products .

This compound vs. Sodium Glycinate (Amino Acid Salt)

- Function and Solubility: Sodium glycinate (C₂H₄NNaO₂) is a simple amino acid salt used in CO₂ capture due to its solubility and reactivity. Property Sodium Glycinate this compound CO₂ Absorption Capacity High (used in gas scrubbing) Negligible Hydrophobicity Hydrophilic Amphiphilic Sodium glycinate forms hydrates in CO₂-loaded solutions, complicating phase behavior, whereas stearoyl glycinate remains stable in micellar form .

Comparison with Other Amino Acid Surfactants

Glutamates and Alaninates :

Glutamate-based surfactants (e.g., sodium stearoyl glutamate) have larger polar headgroups, reducing foaming but improving emulsification. Alaninates exhibit intermediate properties between glycinates and glutamates.Compound Foaming Capacity Emulsification Strength This compound High Moderate Sodium stearoyl glutamate Low High Sodium cocoyl alaninate Moderate Moderate Glycinates are preferred in foaming products, while glutamates suit creams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.